molecular formula C18H13N B188085 12-methylbenzo[a]acridine CAS No. 3340-93-0

12-methylbenzo[a]acridine

Cat. No.: B188085
CAS No.: 3340-93-0
M. Wt: 243.3 g/mol
InChI Key: IIPYOAZDUATCMJ-UHFFFAOYSA-N
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Description

12-methylbenzo[a]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C18H13N. It is a derivative of acridine, characterized by the presence of a methyl group at the 12th position of the benz(a)acridine structure.

Preparation Methods

The synthesis of 12-methylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobiphenyl with acetic anhydride, followed by cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

12-methylbenzo[a]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated acridine compounds .

Scientific Research Applications

12-methylbenzo[a]acridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its potential anticancer properties, this compound is explored as a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 12-methylbenzo[a]acridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Additionally, this compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. This oxidative stress contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

12-methylbenzo[a]acridine is structurally similar to other acridine derivatives, such as acridine, benz(a)acridine, and 9-methylacridine. the presence of the methyl group at the 12th position imparts unique chemical and biological properties to this compound.

These structural differences highlight the uniqueness of this compound and its potential for specific applications in research and industry .

Properties

CAS No.

3340-93-0

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

12-methylbenzo[a]acridine

InChI

InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3

InChI Key

IIPYOAZDUATCMJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42

3340-93-0

Synonyms

12-methylbenz(a)acridine

Origin of Product

United States

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